molecular formula C16H13F2N5O2 B2788135 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide CAS No. 1005306-47-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide

Cat. No. B2788135
CAS RN: 1005306-47-7
M. Wt: 345.31
InChI Key: OBZQFZDRUWCWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including cycloadditions and ring-opening reactions . The phenoxy and acetamide groups could also undergo a variety of reactions, such as nucleophilic substitutions or condensations.

Scientific Research Applications

Antifungal Drug Development

This compound has structural similarities to known antifungal agents, suggesting potential use in developing new antifungal medications. The presence of the difluorophenyl and tetrazolyl groups could be crucial for interacting with fungal enzymes or cell membranes .

Late-Stage Functionalization in Drug Synthesis

The compound’s structure allows for late-stage functionalization, a process that can modify drug molecules to improve their pharmacological properties. This is particularly useful for creating derivatives of existing drugs to enhance their efficacy or reduce side effects .

Photoredox-Catalyzed Reactions

The molecular structure indicates potential reactivity in photoredox-catalyzed reactions. These reactions are valuable in organic synthesis, allowing for the creation of complex molecules under mild conditions .

Magnetic Property Research

Compounds with difluorophenyl groups have been studied for their magnetic properties. This compound could contribute to research in materials science, particularly in the development of organic magnetic materials .

Antiferromagnetic Interaction Studies

The compound’s potential to form radicals could make it a candidate for studying antiferromagnetic interactions. Understanding these interactions is important for developing new materials with specific magnetic properties .

Organic Synthesis of Heterocycles

The tetrazolyl group in the compound is a common feature in heterocyclic chemistry. This compound could be used as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals .

Chemical Kinetics and Combustion Research

Given the compound’s potential reactivity, it may be useful in studying chemical kinetics and combustion processes. This could lead to advancements in energy production and engine design .

Development of Diagnostic Reagents

The unique structure of the compound suggests it could be used to develop diagnostic reagents. These reagents could be designed to bind specifically to certain biomolecules, aiding in the detection of diseases or conditions .

Future Directions

The study of tetrazole-containing compounds is a vibrant field of research due to their wide range of biological activities . This particular compound, with its combination of a tetrazole ring, a phenoxy group, and an acetamide group, could be of interest in the development of new pharmaceuticals or agrochemicals.

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c17-13-7-6-11(8-14(13)18)23-15(20-21-22-23)9-19-16(24)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZQFZDRUWCWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.